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$55746 Quantitative Data Summary

The table below summarizes key quantitative data for $55746, highlighting its potency and selectivity [1].

Parameter Value / Result Assay/Model Details

BCL-2 Binding Affinity (Ki) 1.3 nM Fluorescence Polarization (FP) assay
using Fluorescent-PUMA

Selectivity (vs. BCL-XL) 70 to 400-fold (depending Binding affinity comparison

on assay)
Selectivity (vs. MCL-1) No significant binding Binding affinity comparison
Selectivity (vs. BFL-1) No significant binding Binding affinity comparison
Cytotoxicity (Primary Low nanomolar range Ex vivo patient samples
CLL/MCL samples) (induces apoptosis)
In Vivo Efficacy Robust anti-tumor activity Hematological xenograft models (oral

daily dosing)

Experimental Protocols & Workflows
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Here are detailed methodologies for key experiments that demonstrate the activity of $55746.

Determining Apoptotic Hallmarks in Hematological Cell Lines

This protocol is used to confirm the on-target, pro-apoptotic mechanism of S55746 [1].

¢ Cell Culture: Maintain a panel of hematological cancer cell lines (e.g., MV4;11, MOLM-13) in
appropriate media (e.g., RPMI supplemented with 10% FBS) at 37°C and 5% CO:2 [2].
e Compound Treatment: Treat cells with S55746 over a concentration range (e.g., 1 nM to 10 uM) for
a defined period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).
e Assay for Apoptosis:
o Phosphatidylserine Externalization: Use an Annexin V-based assay (e.g., Annexin V-FITC)
analyzed by flow cytometry.
o Caspase-3 Activation: Detect cleaved, active caspase-3 using a specific antibody and flow
cytometry.
o PARP Cleavage: Analyze cell lysates by Western blotting using an antibody that detects the
cleaved form of PARP.
¢ Data Analysis: Quantify the percentage of apoptotic cells relative to the control.

Evaluating Synergistic Activity with MCL1 Inhibitors in AML

This methodology assesses the potent combination of S55746 with an MCL1 inhibitor, S63845 [2].

e Cell Seeding: Plate AML cell lines (e.g., OCI-AML3) or primary patient-derived AML cells at a density
of 2.5 x 10° cells/mL in culture medium.
e Checkerboard Drug Treatment: Prepare serial dilutions of both S55746 and S63845. Treat cells
with all possible combinations of these concentrations in a checkerboard format.
¢ Viability Measurement: After 48-72 hours of incubation, measure cell viability using a metabolic
assay like Cell Titer Glo (luminescence readout) or a viability dye like SYTOX Blue (flow cytometry
analysis).
e Synergy Calculation:
o Calculate the LC50 or IC50 for each drug alone.
o Use software (e.g., Chalice) and models like the Loewe additivity model to calculate a
Synergy Score. A positive score indicates synergy.

$55746 Mechanism and Experimental Workflow
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The following diagram illustrates the mechanism of S55746 and a general workflow for testing its activity in

vitro.

(Start: Experiment with 85574(9
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Inhibits anti-apoptotic BCL-2

Frees pro-apoptotic proteins (e.g., BIM)

BAX/BAK activation — Apoptosis

Click to download full resolution via product page

Mechanism of S55746-induced apoptosis workflow

Frequently Asked Questions

Q: What is the primary advantage of S55746's selectivity profile? A: Its high selectivity for BCL-2 over
BCL-XL is a key advantage. Inhibiting BCL-XL leads to on-target thrombocytopenia (low platelet count).
As S§55746 spares BCL-XL, it demonstrates robust anti-tumor efficacy in preclinical models without causing

significant weight loss or thrombocytopenia, suggesting a potentially better safety profile [1].

Q: My AML cell lines show limited response to S55746 alone. What could be the reason? A: Many
cancer cells, including in AML, co-express multiple anti-apoptotic proteins like BCL-2 and MCL-1.
Resistance to BCL-2 inhibition alone can be mediated by MCL-1. The combination of S55746 with the
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MCL1 inhibitor S63845 has shown highly synergistic and potent activity against a broad spectrum of AML
genotypes, including chemoresistant samples, and is more effective than combinations with standard

chemotherapy [2].

Q: What are the recommended in vivo dosing parameters for S55746 in mouse models? A: In mouse
xenograft models of hematological tumors, S55746 has been administered orally, daily at a dose of 100
mg/kg, dissolved in a vehicle of PEG400, absolute ethanol, and distilled water (40:10:50 ratio). This regimen

demonstrated significant anti-tumor efficacy without overt toxicity [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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